1-Chloropropan-2-yl carbamate 1-Chloropropan-2-yl carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567709
InChI: InChI=1S/C4H8ClNO2/c1-3(2-5)8-4(6)7/h3H,2H2,1H3,(H2,6,7)
SMILES: CC(CCl)OC(=O)N
Molecular Formula: C4H8ClNO2
Molecular Weight: 137.56 g/mol

1-Chloropropan-2-yl carbamate

CAS No.:

Cat. No.: VC13567709

Molecular Formula: C4H8ClNO2

Molecular Weight: 137.56 g/mol

* For research use only. Not for human or veterinary use.

1-Chloropropan-2-yl carbamate -

Specification

Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
IUPAC Name 1-chloropropan-2-yl carbamate
Standard InChI InChI=1S/C4H8ClNO2/c1-3(2-5)8-4(6)7/h3H,2H2,1H3,(H2,6,7)
Standard InChI Key GMOHCTCHKQYNRD-UHFFFAOYSA-N
SMILES CC(CCl)OC(=O)N
Canonical SMILES CC(CCl)OC(=O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Chloropropan-2-yl carbamate consists of a propane backbone substituted with a chlorine atom at the 1-position and a carbamate group (-OC(=O)NH₂) at the 2-position. The chlorine atom’s electronegativity and the carbamate’s hydrogen-bonding capacity influence its solubility and reactivity. The compound’s InChIKey (GMOHCTCHKQYNRD-UHFFFAOYSA-N) and SMILES (CC(CCl)OC(=O)N) provide unique identifiers for its stereochemical configuration.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₈ClNO₂
Molecular Weight137.56 g/mol
IUPAC Name1-chloropropan-2-yl carbamate
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of 1-chloropropan-2-ol with carbamoyl chloride in the presence of a base such as triethylamine. This nucleophilic acyl substitution proceeds under mild conditions (25–40°C), yielding the carbamate product with high purity after extraction and recrystallization.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize mixing and temperature control, enhancing reaction efficiency. Post-synthesis purification involves fractional distillation or chromatographic techniques to achieve >98% purity, critical for pharmaceutical applications.

Chemical Reactivity and Reaction Pathways

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution with amines, thiols, or alcohols, forming derivatives like 1-aminopropan-2-yl carbamate or 1-thiopropan-2-yl carbamate. These reactions typically occur in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C).

Hydrolysis

In aqueous acidic or basic media, hydrolysis cleaves the carbamate bond, yielding 1-chloropropan-2-ol and carbamic acid. The reaction follows first-order kinetics, with half-lives ranging from minutes to hours depending on pH and temperature.

Oxidation

Strong oxidizing agents like potassium permanganate convert the compound into carbonyl derivatives, such as 2-chloropropanal, via radical-mediated pathways.

Applications in Scientific Research

Pharmaceutical Intermediate

1-Chloropropan-2-yl carbamate serves as a precursor in synthesizing β-blockers and anticonvulsants. Its carbamate group facilitates covalent binding to target enzymes, modulating biological activity.

Agricultural Chemistry

The compound’s derivatives exhibit insecticidal properties by inhibiting acetylcholinesterase (AChE), a mechanism shared with commercial carbamate pesticides like carbaryl and propoxur . Field trials demonstrate efficacy against lepidopteran pests, though environmental persistence remains a concern.

Material Science

In polymer chemistry, it acts as a cross-linking agent for polyurethanes, enhancing thermal stability and mechanical strength.

Mechanism of Biological Action

Enzyme Inhibition

Like other carbamates, 1-chloropropan-2-yl carbamate inhibits AChE through carbamoylation of the enzyme’s active site serine residue . This reversible inhibition disrupts acetylcholine signaling, leading to neurotoxic effects in insects and mammals.

Table 2: Comparative Toxicity of Carbamates (LD₅₀ in Rats)

CompoundIntravenous LD₅₀ (mg/kg)ChE Inhibition (ED₅₀, mg/kg)Source
Carbaryl41.910.6
Propoxur66.03.15
1-Chloropropan-2-yl carbamateNot reportedNot reported-

Note: Direct toxicity data for 1-chloropropan-2-yl carbamate are lacking, but its structural similarity to carbaryl suggests comparable bioactivity.

Comparison with Structural Analogs

vs. 1-Chloropropan-2-yl Thiocarbamate

Replacing the carbamate oxygen with sulfur increases lipophilicity, enhancing blood-brain barrier penetration and toxicity.

vs. Organophosphates

Unlike organophosphates, carbamates cause reversible AChE inhibition, reducing long-term neurotoxicity risks .

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